Sodium bitartrate

Description

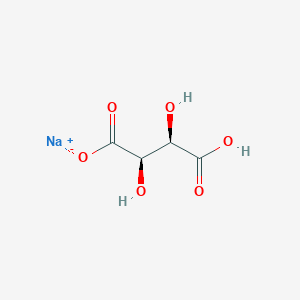

Structure

3D Structure of Parent

Properties

CAS No. |

526-94-3 |

|---|---|

Molecular Formula |

C4H6NaO6 |

Molecular Weight |

173.08 g/mol |

IUPAC Name |

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

InChI Key |

GHQFLMULNSGOAR-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Na] |

Other CAS No. |

60131-40-0 526-94-3 |

Origin of Product |

United States |

Historical Perspectives in Tartrate Chemistry

The story of sodium bitartrate (B1229483) is inseparable from the history of its parent compound, tartaric acid. Tartar, a crystalline deposit left during wine fermentation, was known to the ancient Greeks and Romans. chemimpex.comalfa-chemistry.com This deposit is primarily composed of potassium bitartrate, also known as cream of tartar. nih.govwikipedia.org For centuries, this was the primary known form of tartrate.

The first major leap in understanding this substance came in 1769 when Swedish chemist Carl Wilhelm Scheele developed a method to isolate tartaric acid from tartar. chemimpex.comalfa-chemistry.comnih.gov This achievement laid the groundwork for future investigations into the acid's unique properties.

The most profound historical significance of tartrates, however, lies in their central role in the discovery of chirality and the birth of stereochemistry. In 1832, French physicist Jean-Baptiste Biot observed that solutions of tartaric acid could rotate the plane of polarized light, a phenomenon known as optical activity. nih.govpw.live This was a puzzling observation at the time, hinting at a molecular property not yet understood.

The mystery was famously unraveled by the young French chemist Louis Pasteur in 1848. americanelements.com While studying the crystalline forms of sodium ammonium (B1175870) tartrate, Pasteur made a remarkable observation. He noticed that the crystals were not uniform; instead, they were of two distinct types that were mirror images of each other, much like a left and right hand. americanelements.comscbt.com Painstakingly, using tweezers, he separated the two types of crystals into separate piles. americanelements.com When he dissolved each pile in water, he found that one solution rotated polarized light to the right (dextrorotatory), and the other rotated it to the left (levorotatory) by an equal amount. americanelements.com A mixture of the two, like the original sample, was optically inactive. americanelements.com This brilliant experiment demonstrated that molecules themselves could possess a "handedness" or chirality, leading to the development of stereochemistry, a new branch of chemistry focused on the three-dimensional arrangement of atoms in molecules. chemicalbook.com

Contemporary Significance in Chemical Sciences

Solution-Phase Synthesis Techniques

The synthesis of this compound is primarily achieved through solution-phase reactions, which involve the neutralization of tartaric acid with a sodium-containing base. The general principle involves reacting tartaric acid with a stoichiometric amount of a sodium base to replace one of the two acidic protons of the tartaric acid molecule.

One of the most common methods involves the reaction of tartaric acid with sodium hydroxide (B78521). In this process, an aqueous solution of tartaric acid is carefully neutralized with a solution of sodium hydroxide. The reaction proceeds as follows:

C₄H₆O₆ + NaOH → NaC₄H₅O₆ + H₂O

An alternative and widely used method employs sodium carbonate as the base. Tartaric acid is dissolved in water, and sodium carbonate is gradually added to the solution until the effervescence of carbon dioxide gas ceases, indicating the completion of the reaction. The reaction is:

2C₄H₆O₆ + Na₂CO₃ → 2NaC₄H₅O₆ + H₂O + CO₂

Similarly, sodium bicarbonate can be used for the synthesis of this compound. The reaction with tartaric acid in an aqueous medium yields this compound, water, and carbon dioxide:

C₄H₆O₆ + NaHCO₃ → NaC₄H₅O₆ + H₂O + CO₂

Another reported method involves the reaction of tartaric acid with sodium chloride. nih.gov This reaction can be driven to produce this compound and hydrochloric acid:

C₄H₆O₆ + NaCl → NaC₄H₅O₆ + HCl

Furthermore, this compound can be synthesized starting from potassium bitartrate (cream of tartar), which is a byproduct of the wine industry. By reacting potassium bitartrate with sodium carbonate, a double displacement reaction can occur, although this is more commonly associated with the synthesis of sodium potassium tartrate (Rochelle salt). testbook.com

The choice of the base and the reaction conditions, such as temperature and concentration, can influence the yield and purity of the resulting this compound. Typically, the product is isolated from the solution by crystallization, often induced by cooling or evaporation of the solvent.

Table 1: Comparison of Solution-Phase Synthesis Reactants for this compound

| Starting Acid | Sodium Source | Byproducts | Reference |

| Tartaric Acid | Sodium Hydroxide | Water | |

| Tartaric Acid | Sodium Carbonate | Water, Carbon Dioxide | |

| Tartaric Acid | Sodium Bicarbonate | Water, Carbon Dioxide | |

| Tartaric Acid | Sodium Chloride | Hydrochloric Acid | nih.gov |

| Potassium Bitartrate | Sodium Carbonate | Potassium Carbonate, Carbon Dioxide | testbook.com |

Controlled Crystallization Strategies for Single Crystals

The growth of high-quality single crystals of this compound is essential for applications where its specific crystalline properties, such as its nonlinear optical characteristics, are utilized. researchgate.net Controlled crystallization techniques aim to manipulate the conditions of crystal formation to achieve large, well-defined single crystals.

Slow Evaporation and Cooling Methods

Slow evaporation is a widely used and effective method for growing single crystals from solution. For this compound, a saturated solution is prepared at a constant temperature, typically room temperature. The solvent, usually water or a mixture of solvents, is then allowed to evaporate slowly over a period of days or weeks. This gradual increase in solute concentration beyond the saturation point leads to the formation of nuclei and subsequent crystal growth. The rate of evaporation is a critical parameter and can be controlled by adjusting the opening of the crystallization vessel.

Slow cooling is another common technique for single crystal growth. google.com A saturated solution of this compound is prepared at an elevated temperature. The solution is then cooled down to room temperature at a controlled, slow rate. As the temperature decreases, the solubility of this compound also decreases, leading to supersaturation and subsequent crystallization. The rate of cooling directly impacts the size and quality of the resulting crystals, with slower cooling rates generally favoring the growth of larger and more perfect crystals. Bulk single crystals of this compound monohydrate with dimensions of 13x4x4 mm³ have been successfully grown using the slow cooling method. researchgate.netgoogle.com

Gel Growth Crystallization Techniques

Gel growth is a diffusion-based crystallization method that is particularly suitable for growing high-quality crystals of sparingly soluble compounds, as it minimizes convection and sedimentation. google.com While direct reports on gel growth of this compound are scarce, the technique has been successfully applied to other tartrate compounds, such as calcium tartrate and barium-nickel tartrate, suggesting its applicability. testbook.comrsc.org

In a typical setup for a related tartrate, a silica (B1680970) hydrogel is prepared by mixing sodium metasilicate (B1246114) with an acid, such as tartaric acid, to a specific pH. testbook.comgoogle.com This gel, containing one of the reactants, is then placed in a test tube. After the gel sets, a solution containing the other reactant (e.g., a sodium salt solution) is carefully layered on top of the gel. google.com The reactants then diffuse slowly towards each other through the gel matrix, and where they meet and the concentration product exceeds the solubility product, nucleation and crystal growth occur.

The growth parameters, including the pH of the gel, gel density, concentration of reactants, and gel aging time, are crucial for controlling the nucleation density and the size and quality of the crystals. rsc.org For instance, in the growth of calcium tartrate crystals, it was observed that increasing the gel aging time led to a decrease in the number of crystals formed. rsc.org

Table 2: Parameters in Gel Growth Crystallization of Tartrate Compounds

| Parameter | Influence on Crystal Growth | Reference |

| Gel pH | Affects gel transparency and can lead to contamination at higher pH. | rsc.org |

| Gel Density | Higher density leads to faster setting; affects crystal morphology. | rsc.org |

| Reactant Concentration | Influences the number and size of nucleated crystals. | rsc.org |

| Gel Aging Time | Longer aging can reduce the number of crystals. | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature on the "green synthesis" of this compound is limited, several aspects of its conventional synthesis and potential alternative methods align with these principles.

A primary tenet of green chemistry is the use of safer solvents. Many of the established solution-phase synthesis methods for this compound utilize water as the solvent, which is a benign and environmentally friendly choice.

Another key principle is the use of renewable feedstocks. Tartaric acid, the primary precursor for this compound, is a natural product abundant in grapes and is a major byproduct of the winemaking industry. google.com Utilizing this renewable resource contributes to a more sustainable synthetic process.

Furthermore, exploring energy-efficient synthesis methods is a goal of green chemistry. Techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields in the synthesis of related compounds and nanoparticles. nih.govresearchgate.net For instance, microwave-assisted synthesis has been explored for potassium sodium tartrate to reduce reaction times. Ultrasound-assisted synthesis has also been employed for the preparation of various nanocrystals by promoting rapid nucleation and growth. nih.gov While not yet documented specifically for this compound, these energy-efficient technologies represent a promising avenue for greener synthesis routes.

The development of synthetic routes using biocatalysts, such as enzymes, under mild conditions is another frontier in green chemistry. rsc.org Although not currently applied to this compound synthesis, biocatalysis offers a potential future direction for a more sustainable production process.

Crystallographic Investigations and Polymorphic Analysis of Sodium Bitartrate

Single Crystal X-ray Diffraction Studies

Investigations have revealed that sodium bitartrate (B1229483) exists in multiple crystalline forms, known as polymorphs, including anhydrous and hydrated states. wikipedia.orgwikipedia.org The anhydrous form of sodium L-(+)-hydrogen tartrate crystallizes in the monoclinic system with the space group P2₁. wikipedia.orgwikipedia.org

Sodium bitartrate monohydrate has been identified in at least two different polymorphs. The most commonly cited form belongs to the orthorhombic crystal system with the space group P2₁2₁2₁. wikipedia.orgwikipedia.orgresearchgate.net A second, monoclinic polymorph of the monohydrate has also been reported, crystallizing in the space group P2₁/c. wikipedia.orgwikipedia.orgresearchgate.net Furthermore, a triclinic polymorph of sodium D,L-bitartrate monohydrate has been characterized. rsc.org

The crystallographic data for these distinct forms, determined through SC-XRD, are summarized in the table below.

| Parameter | Value | Reference |

|---|

The crystal structure of this compound is significantly stabilized by extensive networks of hydrogen bonds. In the monohydrate form, the water molecule plays a critical role in these networks. researchgate.net The structure can be described as a network polymer where all oxygen atoms of the tartrate anion, with the exception of the protonated carboxylic oxygen, are involved in bonding to the sodium centers. researchgate.net The water molecule participates in several hydrogen-bonding interactions, further linking the components. researchgate.net These hydrogen bonds between tartrate ions and water molecules create a complex two-dimensional network. uu.nl

In the anhydrous monoclinic structure, asymmetric O–H···O hydrogen bonds exist between the bitartrate anions, which are a key feature of the crystal packing. wikipedia.orgwikipedia.org Studies involving the co-adsorption of water on bitartrate structures have shown that water molecules preferentially form hydrogen bonds with the oxygen ligands of the bitartrate, which can cause a local reorientation of the internal hydrogen bonds within the bitartrate molecule itself. acs.org

The sodium cation (Na⁺) in this compound monohydrate is coordinated by oxygen atoms from both the bitartrate anions and the water molecules. In the orthorhombic polymorph, the sodium ion exhibits an eight-coordinate geometry, described as a distorted bi-face capped trigonal prism. researchgate.net The coordination sphere is composed of oxygen atoms from four separate tartrate anions and the water molecule. researchgate.net The Na-O bond distances in this coordination polyhedron range from 2.415 Å to 2.826 Å. researchgate.net

In a triclinic polymorph of sodium D,L-bitartrate monohydrate, the Na⁺ ion has a seven-fold coordination geometry, which can be described as a capped trigonal prism. rsc.org This coordination is formed by three hydroxyl and three carboxyl oxygen atoms from four distinct bitartrate ligands, plus the oxygen atom of a water molecule. rsc.org The Na-O distances in this structure are between 2.38 Å and 2.60 Å. rsc.org These coordination polyhedra can link by sharing edges to form infinite chains within the crystal lattice. rsc.org

Hydrogen Bonding Networks and Intermolecular Interactions

Exploration of Polymorphic Modifications and Phase Transitions

As established by crystallographic studies, this compound exhibits polymorphism, meaning it can exist in different crystal structures despite having the same chemical formula. wikipedia.orgresearchgate.net The primary forms identified are an anhydrous monoclinic phase (P2₁) and at least two polymorphs of the monohydrate: an orthorhombic phase (P2₁2₁2₁) and a monoclinic phase (P2₁/c). wikipedia.orgwikipedia.orgresearchgate.net The existence of these different forms is significant as the crystal structure can influence a material's physical properties.

Despite the existence of these distinct polymorphic modifications, thermal analysis studies on this compound monohydrate (SBTMH) have not indicated the occurrence of any structural phase transitions upon heating. researchgate.net This suggests a high thermal stability for the crystalline form investigated. researchgate.net While phase transitions from viscous to aqueous states have been noted in studies of sodium tartrate aerosols, solid-state polymorphic phase transitions for this compound have not been prominently reported under typical analytical conditions. copernicus.org

Crystal Growth Mechanisms and Defect Characterization

High-quality single crystals of this compound monohydrate suitable for analysis have been successfully grown from aqueous solutions using methods such as the slow cooling technique. researchgate.netresearchgate.net Another method employed is the single diffusion silica (B1680970) gel technique, which has also yielded single crystals. researchgate.net The growth of well-ordered crystals is essential for accurate structural determination and for the investigation of intrinsic physical properties.

Crystal defects, such as dislocations, are imperfections in the periodic lattice structure that can significantly affect a material's mechanical and electronic properties. Chemical etching is a widely used and effective technique for visualizing and quantifying these defects. inflibnet.ac.in The principle of this method relies on the fact that the regions around dislocation lines on a crystal surface often have higher chemical reactivity than the perfect lattice. inflibnet.ac.inresearchgate.net

When a crystal is exposed to a suitable chemical etchant, the material dissolves at a faster rate at the point where a dislocation line intersects the surface, resulting in the formation of an etch pit. inflibnet.ac.in The density of these pits on a given surface area provides a direct measure of the dislocation density. inflibnet.ac.in The symmetry and shape of the etch pits can also provide information about the orientation of the dislocation line relative to the crystal surface; for instance, a dislocation line perpendicular to the surface tends to produce a symmetrical pit, while an inclined line results in an asymmetrical one. inflibnet.ac.inresearchgate.net

While this is a standard characterization technique in materials science, and has been applied to many ionic crystals like sodium chloride and semiconductors like gallium nitride, specific research detailing the application of chemical etching to determine dislocation density in this compound crystals is not extensively documented in the surveyed literature. researchgate.netsemi.ac.cn However, the principles of the technique remain applicable for its potential use in characterizing defects in this compound crystals.

Advanced Spectroscopic Characterization and Structural Elucidation of Sodium Bitartrate

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in sodium bitartrate (B1229483). researchgate.netscialert.net These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. The change in the molecular dipole moment during vibration is measured by the IR spectrum, while the Raman spectrum results from a change in polarizability. ajpaonline.com

In the analysis of sodium bitartrate monohydrate, both FT-IR and FT-Raman spectroscopy have been employed to confirm its structure. researchgate.netscialert.netresearchgate.net The spectra reveal characteristic bands corresponding to the various functional groups within the bitartrate anion and the water of hydration. For instance, the presence of hydroxyl (-OH), carboxyl (-COOH), and carboxylate (-COO⁻) groups are all identifiable through their distinct vibrational frequencies. scione.com

Studies on related tartrate compounds provide a basis for assigning the observed spectral bands. For example, in 4-carboxyanilinium tartrate, the antisymmetric and symmetric stretching modes of the C-H group were identified around 2970 cm⁻¹ and 2922 cm⁻¹, respectively. scione.com The scissoring, rocking, and twisting modes of the -NH₃⁺ group (which is not present in this compound) were also clearly assigned, demonstrating the specificity of this technique. scione.com

The FT-IR and Raman spectra of this compound are complex due to the various vibrational modes possible. Key features include the stretching vibrations of the O-H bonds in the hydroxyl groups and water molecule, the C=O stretching of the carboxylic acid and carboxylate groups, and various C-C and C-O stretching and bending vibrations. scione.comias.ac.in The exact positions of these bands can provide information about hydrogen bonding within the crystal structure.

A representative table of expected vibrational frequencies for this compound based on literature of similar compounds is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| O-H Stretch (alcohol) | ~3400 | ~3400 | -OH |

| O-H Stretch (carboxylic acid) | ~3000 (broad) | ~3000 (broad) | -COOH |

| C-H Stretch | ~2970, ~2922 | ~2985, ~2940 | C-H |

| C=O Stretch (carboxylate) | ~1584 (asymmetric) | Not specified | -COO⁻ |

| C=O Stretch (carboxylic acid) | ~1700 | ~1700 | -COOH |

| C-O Stretch | ~1074, ~1018 | Not specified | C-O |

| C-C Stretch | ~1337, ~1308 | Not specified | C-C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in both solution and the solid state. openmedscience.comnih.gov It is based on the interaction of nuclear spins with an external magnetic field. nih.gov For this compound, ¹H and ¹³C NMR are the most relevant techniques.

In solution, typically using a solvent like D₂O, NMR spectra can confirm the connectivity of atoms within the bitartrate anion. rsc.orgsigmaaldrich.com The chemical shifts of the protons (¹H) and carbon atoms (¹³C) are sensitive to their local chemical environment. For the bitartrate anion, one would expect to observe distinct signals for the two non-equivalent C-H protons and the four different carbon atoms (two carboxylic/carboxylate carbons and two alcohol carbons). rsc.orgchemicalbook.com

Solid-state NMR (ssNMR) provides information about the structure of this compound in its crystalline form. nih.govwhiterose.ac.uk Due to the anisotropic nature of interactions in the solid state, techniques like magic-angle spinning (MAS) are employed to obtain high-resolution spectra. nih.gov For quadrupolar nuclei like ²³Na (100% natural abundance), ssNMR can be particularly informative. acs.org The ²³Na NMR spectrum can reveal details about the local environment of the sodium ions, including their coordination and the presence of structural disorder. acs.org Studies on other sodium-containing compounds have shown that ²³Na NMR is sensitive to hydration levels and the presence of different salt forms. acs.org

While specific high-resolution solid-state NMR data for this compound were not found in the initial search, the principles of the technique and its application to similar systems suggest it would be a powerful tool for elucidating the detailed solid-state structure, including intermolecular interactions like hydrogen bonding.

A table of expected NMR chemical shifts for the bitartrate anion in D₂O is presented below, based on typical values for similar functional groups.

| Nucleus | Atom Type | Expected Chemical Shift (ppm) |

| ¹H | CH -OH | ~4.0 - 4.5 |

| ¹³C | C -OH | ~70 - 80 |

| ¹³C | C =O (carboxylate/carboxylic acid) | ~170 - 180 |

Mass Spectrometry for Anionic Species Stability and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. nih.gov For this compound, mass spectrometry can be used to study the stability of the bitartrate anion and to analyze its fragmentation pathways upon collisional activation.

In electrospray ionization (ESI) mass spectrometry, this compound would be expected to be observed primarily as the deprotonated bitartrate anion [C₄H₅O₆]⁻. The stability of this anion in the gas phase can be investigated using tandem mass spectrometry (MS/MS). nih.gov In these experiments, the parent ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.govresearchgate.net

The fragmentation of the bitartrate anion would likely involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). researchgate.net The specific fragmentation pathways can provide insights into the structure and bonding within the anion. For instance, the relative ease of losing certain fragments can indicate the relative strengths of different bonds.

Ion mobility-mass spectrometry studies on other anions have shown that the binding of counter-ions, such as sodium, can significantly affect the stability of the complex in the gas phase. nih.gov For the bitartrate anion, the presence of the sodium counterion in the gas phase, forming an ion like [C₄H₄O₆Na]⁻, would influence its fragmentation behavior. The analysis of these fragmentation patterns, aided by high-resolution mass spectrometry for accurate mass determination of the fragments, is a key method for structural elucidation. nih.gov

A table illustrating potential fragmentation pathways of the bitartrate anion in a mass spectrometer is shown below.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [C₄H₅O₆]⁻ (149) | [C₄H₃O₅]⁻ (131) | H₂O (18) |

| [C₄H₅O₆]⁻ (149) | [C₃H₅O₄]⁻ (105) | CO₂ (44) |

| [C₄H₃O₅]⁻ (131) | [C₃H₃O₃]⁻ (87) | CO₂ (44) |

Chemical Reactivity and Mechanistic Investigations Involving Sodium Bitartrate

Acid-Base Equilibria and Buffering Capacity Mechanisms

Sodium bitartrate (B1229483), also known as monosodium tartrate, is the sodium acid salt of tartaric acid. testbook.comchemicalbook.comchemicalbook.comspectrumchemical.com Its chemical structure, containing both a carboxylate group and a carboxylic acid group, allows it to function as a buffering agent, capable of resisting pH changes. scbt.comslideshare.net

In aqueous solution, sodium bitartrate establishes an equilibrium. The bitartrate anion (HC₄H₄O₆⁻) can act as a weak acid, donating a proton to form the tartrate dianion (C₄H₄O₆²⁻), or as a base, accepting a proton to form tartaric acid (H₂C₄H₄O₆). This dual nature is central to its buffering capacity. scbt.comdrjez.com The aqueous solution of this compound is acidic.

The buffering mechanism involves the neutralization of added acids or bases. When a strong base, such as sodium hydroxide (B78521) (NaOH), is introduced, the acidic proton of the bitartrate anion reacts to form water and the tartrate dianion. drjez.com Conversely, when an acid is added, the carboxylate group can accept a proton, forming tartaric acid. This consumption of added H+ or OH- ions helps to maintain a relatively stable pH. scbt.comslideshare.net

The effectiveness of a buffer is quantified by its buffer capacity, which depends on the concentration of the buffer components and the proximity of the solution's pH to the pKa of the buffer. slideshare.netderangedphysiology.com For this compound, its buffering action is most effective in pH ranges near the pKa values of tartaric acid. The presence of both acidic and basic functional groups enables it to act as a buffering agent, stabilizing pH levels in various chemical reactions. scbt.com

Complexation Chemistry with Metal Cations: Chelation Mechanism Studies

This compound is recognized for its ability to form stable complexes with various metal cations through a process known as chelation. testbook.com This property is attributed to the presence of multiple carboxyl and hydroxyl groups in the bitartrate anion, which can act as ligands, donating lone pairs of electrons to a central metal ion to form coordinate bonds. This chelation enhances the stability and solubility of metal ions in solution. mdpi.comnih.gov

Mechanism of Chelation:

The chelation mechanism involves the formation of a ring-like structure, a chelate, which envelops the metal cation. The bitartrate ion can act as a bidentate or even a tetradentate ligand, depending on the coordination number and geometry of the metal ion. cdnsciencepub.com The carboxylate groups (-COO⁻) and the hydroxyl groups (-OH) are the primary binding sites. chem-soc.si

With Copper (II): Studies have shown that tartrate ions can form a complex with Cu(II) ions in alkaline solutions. The formation of the [Cu(OH)₂C₄H₄O₆]²⁻ complex has been demonstrated, indicating that the chelation involves both the hydroxyl and carboxylate groups of the tartrate ion. mdpi.com This chelating activity is crucial for processes like the dissolution of copper minerals. mdpi.com

With Iron (III): The complexation of Fe(III) with tartrate has been investigated, revealing the formation of a Fe(Tar)₃ complex in a pH range of 3 to 6. chem-soc.si Spectroscopic data (FT-IR) confirmed that the complexation occurs through the binding of the carboxyl oxygen to the Fe(III) ion. chem-soc.si

With other Metal Ions: The tartrate ion's ability to chelate extends to other metal ions as well. It has been used to complex with interfering metals in analytical procedures and to remove heavy metals like lead and cadmium from various media. chemicalbook.comnih.gov The stability of these metal-tartrate complexes is a key factor in their application.

Table 1: Examples of Metal-Tartrate Complexes

| Metal Cation | Complex Formula (Example) | pH Range for Formation | Reference |

| Copper (II) | [Cu(OH)₂C₄H₄O₆]²⁻ | Alkaline | mdpi.com |

| Iron (III) | Fe(Tar)₃ | 3 - 6 | chem-soc.si |

| Lead (II) | - | - | nih.gov |

| Cadmium (II) | - | - | nih.gov |

Thermal Decomposition Pathways and Stability Mechanisms

This compound is a stable compound under normal conditions. chemicalbook.comalfa-chemistry.com However, it undergoes decomposition upon heating. The thermal stability and decomposition pathway are influenced by factors such as its hydration state.

This compound monohydrate ([C₄H₅NaO₆·H₂O]) loses its crystal water when heated to 100°C. researchgate.net The anhydrous form is stable up to higher temperatures.

The decomposition of anhydrous this compound occurs at elevated temperatures. Different sources report slightly varying decomposition temperatures, with values cited around 218.9°C, 234°C, and 253°C. chemicalbook.comoxfordlabfinechem.com The decomposition products include tartaric acid, sodium carbonate, and carbon dioxide. testbook.com One proposed decomposition reaction is:

2 NaHC₄H₄O₆ → H₂C₄H₄O₆ + Na₂CO₃ + CO₂ + H₂O

The stability of this compound is also affected by its chemical environment. It is incompatible with strong oxidizing agents. chemicalbook.comcoleparmer.com

Table 2: Thermal Properties of this compound

| Property | Value | Reference |

| Dehydration Temperature (Monohydrate) | 100 °C | |

| Decomposition Temperature (Anhydrous) | ~219-253 °C | chemicalbook.comoxfordlabfinechem.com |

Surface Adsorption and Interfacial Interaction Mechanisms

The adsorption of bitartrate species onto various surfaces is a subject of significant research, particularly in the fields of heterogeneous catalysis and material science. The mechanism of adsorption and the resulting interfacial interactions are highly dependent on the nature of the substrate and the experimental conditions.

Studies on the adsorption of tartaric acid isomers on a Cu(110) surface using density functional theory (DFT) have provided insights into the stability of the adsorbed bitartrate. acs.org The (R,R)-bitartrate isomer was found to be more stable on the Cu surface than its (S,S)-isomer. acs.org This stability is attributed to the formation of optimal intramolecular hydrogen bonds within the chemisorbed structures, rather than intermolecular hydrogen bonds as previously suggested. acs.org

The interaction of water with chemisorbed bitartrate on Cu(110) has also been investigated. Water molecules preferentially adsorb at metal sites adjacent to the carboxylate oxygen ligands of the bitartrate, leading to strong hydrogen bonding. acs.orgnih.gov This hydration can influence the structure and stability of the bitartrate layer. At elevated temperatures, the presence of water can disrupt the long-range chiral structure of the bitartrate assembly. acs.org

On calcite surfaces, molecular dynamics simulations have shown that tartrate preferentially adsorbs on the (1-10) face compared to the (104) face. rsc.org This preferential adsorption is explained by a close match between the geometry of the calcite surface sites and the structure of the tartrate molecule, allowing for specific interactions between the carboxylate and hydroxyl groups of the tartrate with the calcium and carbonate ions of the surface, respectively. rsc.org

Adsorption Isotherms and Energetics on Substrates

Adsorption isotherms are mathematical models that describe the equilibrium distribution of an adsorbate between the liquid and solid phases. They are crucial for understanding the adsorption capacity of a material. Common isotherm models include the Langmuir, Freundlich, and Tóth isotherms. nih.gov

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.gov

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. nih.gov

Tóth Isotherm: A more versatile model that can describe adsorption on both homogeneous and heterogeneous surfaces. nih.gov

The adsorption of L-(+)-tartaric acid on alumina (B75360) has been studied, and the data were fitted to both Langmuir and Freundlich isotherms. researchgate.net The thermodynamic parameters for this adsorption process, such as the change in enthalpy (ΔH°ads) and entropy (ΔS°ads), were calculated to be -5.62 kJ·mol⁻¹ and 50.65 J·mol⁻¹·K⁻¹, respectively. researchgate.net

The binding energy of bitartrate on different substrates provides a quantitative measure of the strength of the adsorption. For example, DFT calculations have been used to determine the binding energies of different bitartrate isomers and their assemblies on Cu(110). acs.orgresearchgate.net The binding energy of water next to bitartrate on Cu(110) has also been calculated, showing a significant increase compared to water on a bare Cu surface. acs.orgnih.gov

Table 3: Adsorption Parameters for L-(+)-Tartaric Acid on Alumina at 298 K

| Isotherm Model | Constant | Value | Reference |

| Langmuir | qm (g/g) | 0.023 | researchgate.net |

| Freundlich | KF ((g/g)(L/g)1/n) | 0.014 | researchgate.net |

| Thermodynamic | ΔH°ads (kJ·mol⁻¹) | -5.62 | researchgate.net |

| Thermodynamic | ΔS°ads (J·mol⁻¹·K⁻¹) | 50.65 | researchgate.net |

Sophisticated Analytical Applications of Sodium Bitartrate As a Chemical Reagent

Role as a Primary Standard in Volumetric Analysis

A primary standard is a substance of such high purity and stability that it can be used to directly prepare a standard solution of a known concentration or to standardize other solutions. For a compound to be considered a primary standard, it must be easily obtainable in a pure form (typically ≥99.9% purity), have a high molecular weight to minimize weighing errors, be stable at drying temperatures, and remain unchanged in air during weighing.

While not as universally common as substances like potassium hydrogen phthalate (B1215562) for acid-base titrimetry, the tartrate family, particularly sodium tartrate dihydrate, is a well-established primary standard for a critical type of volumetric analysis: Karl Fischer titration for water content determination. bdn.go.thslideshare.net The dihydrate form of sodium tartrate contains a precise and stable amount of water (15.66%), making it an ideal substance for calibrating Karl Fischer reagents. slideshare.netfishersci.com

Sodium bitartrate (B1229483) itself, available in high purity grades, is also recognized as a potential standard for these applications. slideshare.netspectrumchemical.comavantorsciences.com Its stability and known composition make it a reliable reference material for quality control and calibration protocols where a precise stoichiometry is essential. libretexts.orghscprep.com.au

Conductometric and Potentiometric Titration Methodologies

Potentiometric and conductometric titrations are instrumental methods that detect the endpoint of a reaction by measuring changes in potential (voltage) or electrical conductance, respectively. bdn.go.thslideshare.net Sodium bitartrate, as the salt of a weak diprotic acid (tartaric acid), is well-suited for analysis using these techniques.

In potentiometric titrations, a solution of this compound can be titrated with a strong base like sodium hydroxide (B78521). The reaction progress is monitored using a pH electrode. The resulting titration curve, a plot of pH versus titrant volume, shows a distinct inflection point at the equivalence point, from which the concentration of the bitartrate can be accurately determined. bdn.go.thpg.edu.pl The bitartrate ion (HC₄H₄O₆⁻) acts as a weak acid, and its pKa value informs the pH at the half-equivalence point, a key feature of the titration curve. pg.edu.pl The related compound, potassium bitartrate, is listed as a weak acid suitable for potentiometric analysis. pg.edu.pl

Conductometric titration relies on changes in the electrical conductivity of the solution as the titration progresses. researchgate.net When a this compound solution is titrated with a strong base, the bitartrate anions are replaced by more mobile hydroxide ions after the equivalence point, causing a sharp change in the slope of the conductivity graph. chemimpex.com This change marks the endpoint of the titration. Studies have been conducted on the conductivity of sodium hydrogen tartrate solutions to understand their dissociation equilibria, which is the fundamental principle behind this application. slideshare.net Furthermore, due to its nature as a weak acid salt, this compound also functions as a buffering agent, which is a characteristic behavior observed and analyzed during acid-base titrations.

Table 1: Titrimetric Properties of Bitartrates

| Compound Name | Formula | Type of Analyte | Suitable Titrant | pKa | Analytical Technique |

|---|---|---|---|---|---|

| Potassium Bitartrate | KHC₄H₄O₆ | Weak Acid | Strong Base (e.g., NaOH) | 4.54 | Potentiometric Titration pg.edu.pl |

| This compound | NaHC₄H₄O₆ | Weak Acid | Strong Base (e.g., NaOH) | - | Potentiometric & Conductometric Titration pg.edu.plslideshare.net |

Specific Cation Detection and Quantification Techniques (e.g., Ammonium)

One of the well-documented analytical uses of this compound is as a selective precipitating agent for certain cations. It is most notably used in a qualitative test for the presence of ammonium (B1175870) (NH₄⁺) and potassium (K⁺) ions. spectrumchemical.com

When a solution of this compound is added to a sample containing ammonium ions, a white crystalline precipitate of ammonium bitartrate is formed. spectrumchemical.comlibretexts.orghscprep.com.au The reaction is as follows:

NaHC₄H₄O₆(aq) + NH₄⁺(aq) → NH₄HC₄H₄O₆(s) + Na⁺(aq)

This precipitation reaction provides a clear visual confirmation of the presence of the ammonium cation. chemimpex.com Similarly, it can be used to detect potassium ions, which also form a sparingly soluble white precipitate (potassium bitartrate). spectrumchemical.comhscprep.com.au

In more advanced applications, this compound is a component in complex reagent mixtures designed to improve the accuracy of quantitative analyses. For instance, a sodium citrate-sodium tartrate reagent can be prepared to complex with interfering metal ions during the colorimetric estimation of ammonium in soil samples, preventing these metals from interfering with the primary analysis. spectrumchemical.com

Table 2: Cation Detection Using this compound Reagent

| Target Cation | Reagent | Observation |

|---|---|---|

| Ammonium (NH₄⁺) | This compound Solution | White Precipitate chemimpex.com |

| Potassium (K⁺) | This compound Solution | White Precipitate spectrumchemical.comhscprep.com.au |

Development of Standard Solutions for Instrument Calibration

The reliability of modern analytical instrumentation depends on accurate calibration with standard solutions of known concentration. This compound's properties make it a valuable starting material for creating such standards.

Its most prominent role in this area is in the calibration of Karl Fischer titrators for moisture analysis. slideshare.net Because sodium tartrate dihydrate has a stable and theoretically exact water content, it is used to prepare or validate the water standards needed for these instruments. bdn.go.thavantorsciences.com To improve ease of use and accuracy, formed tablets containing a precise mass of sodium tartrate dihydrate have been developed as solid calibration standards, which minimizes handling errors and variability associated with liquid or powdered standards. slideshare.netavantorsciences.com

Beyond this specific use, this compound is included in official Test Solutions (TS) as specified by pharmacopeias. These ready-to-use solutions are prepared to strict standards and are employed in official tests and assays, underscoring the compound's role in standardized analytical protocols and instrument performance verification.

Theoretical and Computational Chemistry of Sodium Bitartrate

Quantum Chemical Calculations for Electronic Structure and Thermodynamic Stability (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and thermodynamic stability of sodium bitartrate (B1229483). rsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT calculations are particularly useful for investigating the electronic properties of the bitartrate anion and its interaction with the sodium cation. For instance, DFT has been used to study the hydration of bitartrate on copper surfaces, revealing how water molecules interact with the carboxylate groups and influence the electronic structure. acs.org Such calculations can determine minimum energy adsorption geometries and binding energies for water molecules interacting with bitartrate. acs.org The results show that the process is driven by the creation of stable water binding sites between the polar carboxylate ligands. acs.orgresearchgate.net

Ab initio calculations, which are based on first principles without empirical data, can provide highly accurate thermodynamic data. ucl.ac.uk These calculations are used to determine the thermodynamic driving force for a compound to decompose into more stable phases, a value known as the energy above the convex hull (E_hull). iphy.ac.cn For a compound to be considered thermodynamically stable, its E_hull value should be zero. iphy.ac.cn The stability constants and thermodynamic parameters for the complexation of tartaric acid with sodium ions in aqueous solutions can also be explored using DFT-based methods, highlighting how factors like pH influence stability. researchgate.net

Table 1: Example of Calculated Thermodynamic and Electronic Properties

| Property | Computational Method | Description |

| Binding Energy | DFT | Energy released when water molecules bind to the bitartrate structure, indicating the strength of the interaction. acs.org |

| Ionization Potential | DFT | The minimum energy required to remove an electron from the molecule in its gaseous state. acs.org |

| Gibbs Free Energy of Solvation | Cluster-Continuum Model (DFT-D/CSM) | The free energy change associated with transferring the ion from the gas phase to a solvent. nih.gov |

| Lattice Energy | Ab Initio Calculations | The energy required to separate one mole of the solid ionic compound into its gaseous ions. ucl.ac.uk |

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into intermolecular interactions and the dynamic behavior of the crystal lattice. acs.org These simulations rely on force fields, which are sets of empirical parameters that define the potential energy of the system.

In the context of sodium bitartrate, MD simulations can elucidate the complex network of hydrogen bonds and ionic interactions that stabilize its crystal structure. scbt.com The simulations can track the motion of the sodium and bitartrate ions, as well as any water molecules present in the hydrated form, revealing details about crystal dynamics. Studies on related systems, like sodium-ion electrolytes, use MD to investigate ion diffusion and the structural properties of the electrolyte, which can be analogous to understanding ion mobility within the bitartrate crystal. acs.org All-atom MD simulations are particularly powerful for studying the interaction of molecules within a complex environment, such as the absorption and dynamics of molecules within a solvated brush layer, providing a detailed picture of molecular structure and dynamics. rsc.org The formation of ion-organic hydrogel networks, which can be studied with MD, has been shown to cause atypical phase transitions in aerosols containing this compound. nih.gov

Table 2: Key Intermolecular Interactions in this compound Modeled by MD

| Interaction Type | Description | Significance |

| Ionic Bonding | Electrostatic attraction between the positively charged sodium ion (Na+) and the negatively charged bitartrate anion (C₄H₅O₆⁻). | Primary force holding the crystal lattice together. |

| Hydrogen Bonding | Occurs between the hydroxyl (-OH) and carboxyl (-COOH) groups of the bitartrate anion and with water molecules in the monohydrate form. scbt.com | Contributes significantly to the crystal's stability and structure. acs.org |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules or parts of molecules. | Influences the packing of molecules within the crystal. |

Conformational Analysis and Stereochemical Influences on Molecular Behavior

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The bitartrate anion, derived from L-(+)-tartaric acid, possesses two chiral centers with a specific (2R,3R) stereochemistry. nih.gov This fixed stereochemistry profoundly influences its molecular behavior and interactions.

The analysis of the bitartrate anion focuses on rotation around the central carbon-carbon bond, leading to various staggered and eclipsed conformations. The relative energies of these conformers determine the most stable shapes the ion will adopt. The presence of bulky and polar functional groups (carboxyl and hydroxyl) creates specific steric and electronic interactions that favor certain conformations. For example, gauche interactions between bulky groups can be destabilizing relative to an anti conformation. lumenlearning.com X-ray crystallography and computational modeling can reveal the preferred conformation of the bitartrate ion in its solid state and how this specific shape facilitates stereoselective interactions. mdpi.comresearchgate.net The defined three-dimensional structure is crucial for its role in chiral recognition and separation processes. researchgate.net

Table 3: Stereochemical and Conformational Features of the Bitartrate Anion

| Feature | Description | Impact on Molecular Behavior |

| Chiral Centers | Two stereocenters at C2 and C3 with (2R,3R) configuration. nih.gov | Dictates the molecule's absolute configuration and its ability to interact differently with other chiral molecules. |

| Dihedral Angle (O-C-C-O) | The angle of rotation around the central C2-C3 bond. | Determines the relative orientation of the functional groups, affecting stability and reactivity. |

| Stable Conformations | Low-energy spatial arrangements, typically staggered conformations, that minimize steric hindrance and electrostatic repulsion. lumenlearning.com | The predominant shapes the ion adopts, influencing crystal packing and interactions in solution. |

Computational Modeling of Solvation Effects and Solution-Phase Equilibria

Understanding how this compound behaves in a solvent, particularly water, is crucial for many of its applications. Computational models are used to simulate solvation, where solvent molecules surround the sodium and bitartrate ions.

A common approach is the cluster-continuum model, which combines explicit solvent molecules treated with quantum mechanics with a surrounding continuum solvation model (CSM) that represents the bulk solvent. nih.gov This method allows for the accurate calculation of thermodynamic properties like the Gibbs free energy of solvation. nih.gov Studies on the hydration of bitartrate show that water molecules preferentially form hydrogen bonds with the carboxylate oxygen atoms, a process that can disrupt the intermolecular hydrogen bonds of the bitartrate structure itself. acs.orgresearchgate.net

These models can also predict solution-phase equilibria, such as the acid-base behavior of the bitartrate ion. The bitartrate anion is the conjugate base of tartaric acid, and it can further dissociate to the tartrate dianion. The dissociation constants (pKa values) for these equilibria are influenced by the solvent. nist.gov Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict thermodynamic properties in solution, providing a powerful tool for screening solvents and understanding phase equilibria. mdpi.com The formation of aqueous two-phase systems, which are important in separation processes, can be modeled to understand the liquid-liquid equilibrium between this compound and other components in solution. researchgate.netmdpi.com

Materials Science and Advanced Technology Applications of Sodium Bitartrate

Nonlinear Optical Properties: Characterization and Optoelectronic Relevance

Sodium bitartrate (B1229483) monohydrate (SBTMH) has been identified as an organometallic compound with significant nonlinear optical (NLO) properties, positioning it as a material of interest for optoelectronic applications. ottokemi.comoconchemicals.iechemicalbook.inscientificlabs.ie Crystals with NLO properties are crucial for photonic technologies, including optical signal processing, frequency mixing, and the development of optical switches. researchgate.net

The synthesis of sodium bitartrate monohydrate can be achieved at ambient temperatures, and bulk single crystals have been grown using the slow cooling method, reaching sizes of 13x4x4mm³. researchgate.net Characterization of these crystals confirms their potential for NLO applications. Single-crystal X-ray diffraction (XRD) analysis has established that sodium hydrogen L(+)-tartrate monohydrate crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121, a prerequisite for second-order NLO effects. researchgate.net

Further characterization through various analytical techniques has provided a detailed profile of the material. Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the crystal structure. researchgate.net Thermal analysis, conducted via thermogravimetric analysis (TGA) and differential thermal analysis (DTA), determines the material's thermal stability. researchgate.net The optical transparency and lower cut-off wavelength are determined from UV-vis-NIR absorption spectra. researchgate.net Studies show that the mixed crystal is transparent down to 240 nm. researchgate.net The optical band gap for SBTMH has been calculated to be 5.5 eV, which is characteristic of a dielectric material. researchgate.net The grown crystals have been shown to exhibit second-harmonic generation (SHG), confirming their NLO activity. researchgate.net

Crystal and Optical Properties of this compound Monohydrate (SBTMH)

| Property | Value / Description | Citation |

|---|---|---|

| Chemical Formula | C₄H₅NaO₆·H₂O | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | researchgate.net |

| Growth Method | Slow cooling | researchgate.net |

| Optical Band Gap (Eg) | 5.5 eV | researchgate.net |

| Lower Cut-off Wavelength | ~240 nm | researchgate.net |

| NLO Property | Exhibits Second-Harmonic Generation (SHG) | researchgate.net |

| Melting Point | 263 °C | researchgate.net |

Piezoelectric and Ferroelectric Phenomena in Related Tartrate Salts

While this compound itself is primarily studied for its NLO properties, related tartrate salts are famous for their piezoelectric and ferroelectric characteristics. The most notable of these is potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt. nih.govworldscientific.com The history of ferroelectricity is intrinsically linked to Rochelle salt, in which the phenomenon was first discovered by Joseph Valasek in the 1920s. worldscientific.comutl.ptwiley-vch.de

Piezoelectricity is the generation of an electric charge in a material in response to applied mechanical stress. worldscientific.com Conversely, ferroelectricity is a more complex property where a material exhibits a spontaneous electric polarization that can be reversed by applying an external electric field. worldscientific.comutl.pt All ferroelectric materials are also piezoelectric, but not all piezoelectric materials are ferroelectric. utl.pt

Rochelle salt is ferroelectric in a specific temperature range, between its two Curie points of -18 °C and 24.9 °C. nih.gov Outside this range, it behaves as a paraelectric material. nih.gov It is known for its exceptionally high piezoelectric and dielectric constants within its ferroelectric phase. nih.gov The piezoelectric coefficient of Rochelle salt can exceed 100 pm·V⁻¹, making it highly sensitive. nih.gov These properties led to its early use in electromechanical transducers, crystal microphones, and other sensitive acoustic devices. worldscientific.comutl.pt

Properties of Rochelle Salt (Potassium Sodium Tartrate Tetrahydrate)

| Property | Value / Description | Citation |

|---|---|---|

| Common Name | Rochelle Salt, Seignette Salt | nih.govworldscientific.com |

| Phenomenon | Piezoelectric and Ferroelectric | nih.govworldscientific.com |

| Ferroelectric Temperature Range | -18 °C to 24.9 °C | nih.gov |

| Crystal Structure (Ferroelectric Phase) | Monoclinic | nih.gov |

| Crystal Structure (Paraelectric Phase) | Orthorhombic | nih.gov |

| Piezoelectric Coefficient (d) | Can be greater than 100 pm·V⁻¹ | nih.gov |

Applications in Chemical Separation Processes and Emulsion Resolution in Organic Synthesis

This compound and related tartrate compounds are valuable in chemical separation, particularly in the resolution of enantiomers. Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its pure components. wikipedia.org This is critical in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological effects. libretexts.org

The most common method involves reacting the racemic mixture with a pure chiral resolving agent, such as a tartrate, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org For instance, a racemic base can be resolved using an enantiomerically pure chiral acid like (+)-tartaric acid. libretexts.orglibretexts.org The resulting diastereomeric salts, (R)-base·(+)-tartrate and (S)-base·(+)-tartrate, can be separated based on their differential solubility in a given solvent. libretexts.org After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org This principle dates back to Louis Pasteur's foundational work separating crystals of sodium ammonium (B1175870) tartrate. wikipedia.orgchiralpedia.com

In other analytical applications, this compound is used in preparing buffer solutions. For example, a buffer made from this compound and tartaric acid is used in the Sodium Rhodizonate Test for detecting the presence of lead, where it helps to establish the optimal pH for the reaction. ojp.gov this compound also functions as an emulsifier and a sequestrant, which can be relevant in controlling reactions and separations in complex mixtures. nih.govontosight.ai In organic synthesis, emulsions can sometimes form during workup and crystallization, and controlling these is key to achieving good separation and purity. rushim.ru

Radiation Sensitivity Studies and Potential in Radiation Processing

The interaction of this compound with ionizing radiation has been investigated to assess its potential use in radiation processing and dosimetry. Electron Spin Resonance (ESR) spectroscopy is a key technique used to study the radiation-induced free radicals in solid materials and to measure their concentration, which is proportional to the absorbed radiation dose. oup.com

Studies on various tartrate compounds have shown that they exhibit different sensitivities to gamma radiation. researchgate.netnih.gov The radiation yield, or G-value, which represents the number of radicals formed per 100 eV of absorbed energy, is a measure of this sensitivity. researchgate.net A comparative study investigated the dosimetric potential of this compound monohydrate, sodium tartrate dihydrate, and potassium sodium tartrate tetrahydrate in a dose range of 0.74–25 Gy. oup.comresearchgate.netnih.gov The results showed that while the radiation-induced radicals were similar across these compounds, their yields differed significantly. nih.gov

This compound monohydrate was found to have a radiation yield of 0.18. oup.comresearchgate.netnih.gov This is lower than that of sodium tartrate dihydrate (1.22) but higher than that of potassium sodium tartrate tetrahydrate (0.13). oup.comresearchgate.netnih.gov Although its sensitivity is lower than some other tartrates, its response to radiation makes it a subject of interest for potential applications in radiation processing. In a different context, this compound has been investigated for its ability to leach heavy metals like antimony from gamma-irradiated plastics, indicating a potential role in the recycling and decontamination of irradiated materials. chalmers.se It has also been noted for its metal-chelating ability in some drugs used for radiation therapy. biosynth.com

Radiation Yields of Various Tartrate Compounds from ESR Studies

| Compound | Radiation Yield (G-value) | Citation |

|---|---|---|

| This compound Monohydrate | 0.18 | oup.comresearchgate.netnih.gov |

| Sodium Tartrate Dihydrate | 1.22 | oup.comresearchgate.netnih.gov |

| Potassium Sodium Tartrate Tetrahydrate | 0.13 | oup.comresearchgate.netnih.gov |

Environmental Chemistry and Remediation Research Involving Tartrate Species

Metal Ion Extraction and Sequestration in Aqueous Systems

The capacity of tartrate ions to form stable complexes with metal ions is a key feature in their application for metal extraction and sequestration from aqueous solutions. testbook.com This chelating ability allows tartrate to bind with metal ions, effectively removing them from the water.

Research has demonstrated the effectiveness of tartrate ions in the extraction of copper from oxidized ores in an alkaline aqueous medium. mdpi.com In this process, the tartrate ion acts as a chelating agent, forming a soluble complex with copper(II) ions, identified as [Cu(OH)2C4H4O6]2−. mdpi.com This interaction facilitates the leaching of copper from the ore into the solution. The concentration of the extracted copper is directly dependent on the concentration of the tartrate ions, highlighting the latter's crucial role as a chelating agent. mdpi.com

Studies have also investigated the complexation of other metal ions, such as titanium(IV), with tartaric acid in aqueous solutions across a wide pH range. researchgate.net These studies have identified the formation of various mononuclear, dinuclear, and tetranuclear titanium(IV)-tartrate complexes. researchgate.net The stability of these complexes is a significant factor in their potential for sequestering metal ions. For instance, it has been found that titanium(IV) tartrates are generally more stable than titanium(IV) citrates of the same stoichiometry. researchgate.net

The adsorption behavior of tartrate ions onto surfaces like hydroxyapatite (B223615) has also been a subject of study. The adsorption can occur through coordination with calcium ions, ion exchange with hydroxyl or phosphate (B84403) ions on the hydroxyapatite surface, or through dissolution and recrystallization processes. mdpi.com The efficiency of tartrate adsorption is influenced by pH; for example, at an initial tartrate concentration of 0.001 mol/dm³, adsorption peaks at pH 7.15 (80.9%) and decreases as the pH becomes more alkaline. mdpi.com

The table below summarizes findings on the complexation and extraction of different metal ions by tartrate species.

| Metal Ion | Tartrate Species Involved | Key Findings | Reference |

|---|---|---|---|

| Copper(II) | Tartrate ion (C₄H₄O₆²⁻) | Forms a stable complex, [Cu(OH)₂C₄H₄O₆]²⁻, facilitating extraction from oxidized ores in alkaline solutions. Extraction efficiency is dependent on tartrate concentration. | mdpi.com |

| Titanium(IV) | (+)-Tartaric acid | Forms various mononuclear and polynuclear complexes. Ti(IV) tartrates are generally more stable than corresponding citrates. | researchgate.net |

| Neptunium(IV) & Plutonium(IV) | Not specified | While not directly involving tartrate, studies on other chelating agents in ionic liquids demonstrate the potential for efficient extraction of tetravalent actinides. | utwente.nl |

Application in Industrial Wastewater Treatment Processes

The ability of tartrate to bind with metal ions makes it a candidate for treating industrial wastewater containing heavy metals. testbook.com Industrial effluents from sectors like metal finishing, tanneries, and pulp and paper processing often contain a complex mixture of contaminants, including heavy metal ions. mdpi.com

One of the primary methods for removing heavy metals from wastewater is chemical precipitation, where a chemical is added to convert dissolved metals into insoluble solid particles that can be filtered out. nih.gov Tartrates can potentially be used in conjunction with such processes. Their role would be to selectively bind with certain metal ions, which could enhance the efficiency and selectivity of their removal.

Electrodialysis (ED) is another technology used in wastewater treatment, particularly for the separation and concentration of ions from aqueous solutions. mdpi.comtaylorandfrancis.com This process uses ion-exchange membranes and an electric field to separate charged species. mdpi.com ED has been applied to various industrial effluents for desalination and the recovery of valuable components like metal ions, acids, and nutrients. mdpi.comtaylorandfrancis.com While direct large-scale applications of sodium bitartrate (B1229483) in these systems are not extensively documented in the provided results, its function as a complexing agent suggests a potential role. By forming charged complexes with metal ions, tartrates could influence the efficiency of their separation and recovery in ED systems.

The table below outlines potential applications of tartrate in different wastewater treatment processes.

| Wastewater Treatment Process | Potential Role of Tartrate | Mechanism | Reference |

|---|---|---|---|

| Chemical Precipitation | Enhance selective removal of heavy metals. | Forms stable, potentially insoluble, complexes with specific metal ions, facilitating their separation. | nih.gov |

| Electrodialysis (ED) | Aid in the separation and recovery of metal ions. | Forms charged complexes with metal ions, influencing their transport and separation across ion-exchange membranes. | mdpi.comtaylorandfrancis.com |

| Adsorption | Competitor for adsorption sites. | Can compete with other pollutants for adsorption sites on materials like goethite, potentially inhibiting the removal of certain contaminants. | researchgate.net |

Biodegradation Pathways and Environmental Fate Studies

Understanding the biodegradation of tartrates is essential for assessing their environmental impact. As a naturally occurring organic acid, tartaric acid and its salts are generally considered biodegradable. testbook.com

In some plants, tartrate is formed as a degradation product of ascorbate (B8700270) (Vitamin C). oup.com The pathway involves the oxidation of threonate, a four-carbon fragment of ascorbate, to form tartrate. oup.com While the precise enzymes for these reactions in many plants are still under investigation, this highlights a natural pathway for tartrate synthesis in the environment. oup.com

The environmental fate of tartrates is also influenced by their interactions with soil components and microorganisms. For example, tartaric acid has been shown to affect the biotransformation of pollutants like tetrabromobisphenol A (TBBPA) in soil. nih.gov In one study, tartaric acid, a component of sunflower root exudates, promoted the growth of the bacterial genus Gemmatimonas and influenced the degradation pathways of TBBPA, leading to the formation of novel conversion products. nih.gov This indicates that tartrate can play a significant role in shaping the microbial communities in soil and influencing the fate of other environmental contaminants. nih.gov

However, the presence of tartaric acid can also inhibit certain degradation processes. For instance, it has been observed to inhibit the adsorption and degradation of the antibiotic tetracycline (B611298) on goethite, an iron oxide mineral. researchgate.net This is attributed to the preferential adsorption of tartaric acid onto the goethite surface, which in turn hinders the interaction of tetracycline with the mineral. researchgate.net

Forced degradation studies on compounds like zolpidem tartrate have shown that the tartrate salt can degrade under stress conditions such as light and hydrolysis. researchgate.net This susceptibility to degradation under various environmental conditions is a key factor in its environmental fate.

The table below summarizes key findings related to the biodegradation and environmental interactions of tartrate.

| Process | Organism/System | Key Findings | Reference |

|---|---|---|---|

| Biosynthesis | Plants (e.g., Geraniaceae, grapevines) | Tartrate can be formed from the degradation of ascorbate via the oxidation of threonate. | oup.com |

| Influence on Pollutant Biotransformation | Soil Bacteriome (e.g., Gemmatimonas) | Tartaric acid can promote the growth of specific soil bacteria and alter the degradation pathways of pollutants like TBBPA. | nih.gov |

| Inhibition of Pollutant Degradation | Goethite (iron oxide mineral) | Tartaric acid can inhibit the adsorption and degradation of tetracycline on goethite surfaces by competing for active sites. | researchgate.net |

| Forced Degradation | Zolpidem Tartrate | Significant degradation occurs under photolytic and acid/base hydrolytic conditions. | researchgate.net |

Biosynthesis and Metabolic Pathways of Tartaric Acid Precursor to Sodium Bitartrate

Identification and Elucidation of Metabolic Precursors

The biosynthesis of tartaric acid in higher plants can originate from several precursors, leading to distinct pathways. nih.govfrontiersin.org The primary and most studied pathway in grapes originates from L-ascorbic acid (Vitamin C). nih.govcore.ac.uk

Three main biosynthetic routes have been proposed:

Ascorbic Acid C4/C5 Cleavage: This is recognized as the principal pathway in grapevines. nih.govfrontiersin.org In this route, ascorbic acid is first converted to 2-keto-L-gulonic acid. mdpi.comresearchgate.net This is then reduced to L-idonic acid, which is subsequently oxidized to 5-keto-D-gluconic acid. mdpi.com This six-carbon intermediate is cleaved between the fourth and fifth carbon atoms to yield a four-carbon fragment that is ultimately converted into tartaric acid. nih.govmdpi.com

Ascorbic Acid C2/C3 Cleavage: Identified in the rose-scented geranium (Pelargonium sp.), this pathway involves the cleavage of ascorbic acid between its second and third carbons. mdpi.comresearchgate.net This reaction produces a four-carbon fragment, L-threonic acid, which is then oxidized to form tartaric acid, and a two-carbon fragment that forms oxalic acid. frontiersin.orgresearchgate.net

D-Gluconic Acid C4/C5 Cleavage: This pathway has been noted in leguminous species. nih.govfrontiersin.org It involves the direct conversion of D-gluconic acid to 5-keto-D-gluconic acid, which then enters the same final steps as the Ascorbic Acid C4/C5 pathway to form tartaric acid. nih.govfrontiersin.org

The ultimate precursor for these pathways is often glucose, which is converted to ascorbic acid via established routes like the Smirnoff-Wheeler pathway in plants. mdpi.comcore.ac.uk Sucrose produced during photosynthesis is broken down into glucose and fructose, which serve as the initial raw materials for the entire metabolic sequence. encyclopedia.pubmdpi.com

Genetic and Molecular Regulation of Tartrate Biosynthesis in Plants

The synthesis of tartaric acid is under tight genetic control. Research has focused on identifying the genes that encode the key biosynthetic enzymes and understanding how their expression is regulated.

The gene encoding the rate-limiting enzyme L-Idonate Dehydrogenase (VvL-IdnDH) was one of the first to be identified and characterized in Vitis vinifera. pnas.orgwineaustralia.com Transcriptional analysis has shown that the expression of VvL-IdnDH is highest during the early stages of grape berry development, which correlates directly with the period of maximum tartaric acid accumulation. researchgate.netresearchgate.net In V. vinifera, there are three isoforms of the L-IDH gene located on chromosome 16, though only one has been definitively shown to oxidize L-idonate. frontiersin.org

Similarly, the gene for 2-keto-L-gulonate reductase (Vv2KGR) has been identified. nih.gov The expression pattern of Vv2KGR also shows a strong developmental correlation with tartaric acid synthesis, further confirming its role in the pathway. frontiersin.orgresearchgate.net

Gene co-expression network analysis has provided deeper insights into the regulation of this pathway. frontiersin.org These studies revealed that the genes for tartaric acid biosynthesis, such as VvLidh3 (an L-IdnDH isoform) and Vv2kgr, are not always highly co-expressed with each other, suggesting they may be affected differently by various conditions. frontiersin.org However, these genes are highly co-expressed with key genes of the ascorbic acid biosynthesis pathway, such as VvVtc1 (GDP-D-mannose pyrophosphorylase) and VvVtc4 (L-galactose-1-phosphate phosphatase). frontiersin.org This indicates a close regulatory link between the synthesis of the precursor (ascorbic acid) and its conversion to tartaric acid. frontiersin.org The regulation of tartaric acid accumulation is also influenced by the expression of genes involved in the synthesis of its precursor, ascorbic acid, such as those in the L-galactose pathway. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of sodium bitartrate monohydrate for experimental reproducibility?

this compound monohydrate synthesis requires precise control of stoichiometry and reaction conditions. Room-temperature synthesis protocols (e.g., aqueous solutions of L-(+)-tartaric acid and sodium hydroxide) are preferred to minimize energy consumption and byproduct formation. Ensure stoichiometric equivalence (1:1 molar ratio) and monitor pH (2.5–4.0) to achieve high-purity crystals (>98%). Post-synthesis, validate purity via HPLC or titration, and store samples at 2–8°C in airtight containers to prevent hydration/dehydration cycles .

Q. What are the critical factors in preparing stable this compound solutions for in vitro studies?

Solubility varies with solvent polarity and temperature. For aqueous solutions, dissolve this compound in deionized water (pre-heated to 40°C) with continuous stirring. Avoid freeze-thaw cycles by aliquoting stock solutions (e.g., 10 mM) into single-use vials. For long-term storage, maintain solutions at -80°C (stable for 6 months) or -20°C (stable for 1 month). Include pH stabilizers like Tris buffer (10 mM, pH 3.5–4.0) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s radiation sensitivity for industrial processing applications?

Radiation sensitivity studies require controlled irradiation (e.g., gamma or electron beam) at doses ranging from 1–50 kGy. Pre-irradiation, standardize sample hydration (monohydrate vs. anhydrous forms) and use dosimeters (e.g., alanine pellets) to calibrate radiation sources. Post-irradiation, quantify degradation products via FTIR or mass spectrometry. Statistical analysis (e.g., ANOVA) should compare dose-response curves across replicate trials, with emphasis on structural changes in tartrate ligands .

Q. What methodological approaches resolve contradictions in this compound’s enantiomer-specific pharmacological effects?

Enantiomeric resolution via diastereomeric salt formation (e.g., using (+)-camphor-10-sulfonyl chloride) followed by HPLC separation ensures purity (>99% ee). For antiarrhythmic studies, compare dose-dependent effects of (2R)-(-)- and (2S)-(+)-disopyramide bitartrate salts on cardiac refractory periods. Use two-way ANOVA to assess statistical significance between enantiomers, and calculate AUC (area under the curve) for effect-time profiles to quantify potency differences .

Q. How should researchers address batch-to-batch variability in this compound for sensitive bioassays?

Batch consistency is critical for cell-based or enzymatic assays. Implement stringent quality control (QC) protocols:

- Purity : Validate via HPLC (≥98% peak area) and elemental analysis (Na⁺ content).

- Impurities : Quantify residual solvents (e.g., methanol) via GC-MS.

- Solubility : Standardize stock solutions using lyophilized batches and confirm peptide content via UV-Vis (λ = 210 nm). For TFA removal in cell assays, dialyze samples against ammonium bicarbonate buffer (pH 7.4) and verify residual TFA (<1%) via NMR .

Q. What experimental frameworks are recommended for studying this compound’s role in nonlinear optical (NLO) materials?

NLO studies require single-crystal X-ray diffraction to confirm crystallographic symmetry (e.g., monoclinic P2₁ space group). Measure second-harmonic generation (SHG) efficiency using a Nd:YAG laser (1064 nm) and compare with reference materials (e.g., KDP). For temperature-dependent studies, use a Linkam stage to monitor phase transitions (25–300°C) and correlate with SHG intensity changes. Data interpretation should emphasize dipole alignment and hyperpolarizability calculations .

Methodological Notes

- Data Presentation : Use IMRaD structure for papers: Highlight significant trends in tables (e.g., dose-response AUC values) and annotate figures with error bars (±SEM). Avoid redundant data in text and figures .

- Safety Protocols : Follow OSHA guidelines for handling crystalline this compound. Use PPE (gloves, goggles) to prevent respiratory or dermal irritation. Neutralize spills with 10% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.